![molecular formula C9H20N2O B562028 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL CAS No. 110358-10-6](/img/structure/B562028.png)
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
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Description
“2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL” is a chemical compound with the molecular formula C9H20N2O . It has a molecular weight of 172.27 g/mol . The IUPAC name for this compound is 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL” is InChI=1S/C9H20N2O/c1-9(8-12)7-11-5-3-10(2)4-6-11/h9,12H,3-8H2,1-2H3 . This compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 3 .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 26.7 Ų . It has a heavy atom count of 12 . The exact mass and the monoisotopic mass of the compound are 172.157563266 g/mol . The complexity of the compound is 122 .Scientific Research Applications
Synthesis and Kinase Inhibitory Activities
A study by Sharma et al. (2010) explored the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives from epichlorohydrine, including variants related to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. These compounds were tested as Src kinase inhibitors and for anticancer activity against human breast carcinoma cells, indicating potential applications in cancer research.
Crystal Structures and Solvates of Olanzapine
Bojarska et al. (2013) studied the crystal structures of various solvates of olanzapine, which includes a compound structurally similar to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL (Bojarska, Maniukiewicz, & Sieroń, 2013). This research provides insights into the molecular conformations and crystal packing of such compounds, relevant for pharmaceutical sciences.
PPARgamma Agonists
Collins et al. (1998) conducted a study on the structure-activity relationship of compounds including 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL as PPARgamma agonists. This research is significant for understanding the therapeutic potential of these compounds in treating conditions like diabetes or obesity (Collins et al., 1998).
Synthesis of Derivatives
Mishriky and Moustafa (2013) focused on the synthesis of a compound closely related to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, which can contribute to the development of new chemical entities with potential pharmaceutical applications (Mishriky & Moustafa, 2013).
Antispasmodic Properties
Cymerman‐Craig and Harrisson (1955) explored the antispasmodic properties of related compounds, shedding light on the potential therapeutic uses of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in treating spasmodic conditions (Cymerman‐Craig & Harrisson, 1955).
α1 Receptor Antagonist Activity
Hon (2013) synthesized derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, which include structurally similar compounds to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, showing α1 receptor antagonistic activity. This suggests potential applications in treating conditions associated with α1 receptors (Hon, 2013).
properties
IUPAC Name |
2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(8-12)7-11-5-3-10(2)4-6-11/h9,12H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRDEWRRRJDME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698579 |
Source
|
Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL | |
CAS RN |
110358-10-6 |
Source
|
Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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